(E)-N'-((7-ethoxy-2-oxo-1,2-dihydroquinolin-3-yl)methylene)-4-nitrobenzohydrazide
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Overview
Description
N’-[(E)-(7-ethoxy-2-oxo-1,2-dihydroquinolin-3-yl)methylidene]-4-nitrobenzohydrazide is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a functional group that contains a nitrogen atom connected to a carbon atom via a double bond
Scientific Research Applications
N’-[(E)-(7-ethoxy-2-oxo-1,2-dihydroquinolin-3-yl)methylidene]-4-nitrobenzohydrazide has several scientific research applications:
Mechanism of Action
Safety and Hazards
Future Directions
Preparation Methods
The synthesis of N’-[(E)-(7-ethoxy-2-oxo-1,2-dihydroquinolin-3-yl)methylidene]-4-nitrobenzohydrazide typically involves the condensation of 7-ethoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde with 4-nitrobenzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is then cooled, and the resulting precipitate is filtered and purified to obtain the desired compound.
Chemical Reactions Analysis
N’-[(E)-(7-ethoxy-2-oxo-1,2-dihydroquinolin-3-yl)methylidene]-4-nitrobenzohydrazide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) to convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Comparison with Similar Compounds
N’-[(E)-(7-ethoxy-2-oxo-1,2-dihydroquinolin-3-yl)methylidene]-4-nitrobenzohydrazide is similar to other Schiff base hydrazones, such as:
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
These compounds share similar structural features and chemical properties but differ in their substituents, which can affect their reactivity and applications. N’-[(E)-(7-ethoxy-2-oxo-1,2-dihydroquinolin-3-yl)methylidene]-4-nitrobenzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[(E)-(7-ethoxy-2-oxo-1H-quinolin-3-yl)methylideneamino]-4-nitrobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O5/c1-2-28-16-8-5-13-9-14(18(24)21-17(13)10-16)11-20-22-19(25)12-3-6-15(7-4-12)23(26)27/h3-11H,2H2,1H3,(H,21,24)(H,22,25)/b20-11+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRNQIJGGYLQNPL-RGVLZGJSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C=C(C(=O)N2)C=NNC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC2=C(C=C1)C=C(C(=O)N2)/C=N/NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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